![molecular formula C29H54ClNOP2Ru B6308286 Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) CAS No. 1421060-11-8](/img/structure/B6308286.png)

Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

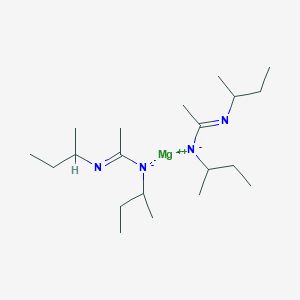

Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97% is a white solid . It has a molecular formula of C29H54ClNOP2Ru and a formula weight of 631.22 . It is air sensitive .

Synthesis Analysis

The synthesis of this compound involves the use of toluene as a solvent, and the reaction is carried out under reflux conditions for 5 hours . The reaction mixture is then cooled to room temperature, and hexane is added. The precipitated solids are filtered and dried by suction to obtain the ruthenium complex .Molecular Structure Analysis

The molecular structure of this compound consists of carbon monoxide, chloro (hydrido)ruthenium, and 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine .Chemical Reactions Analysis

This compound is used as a catalyst for various reactions. For instance, it is used for the hydrogenation of ethylene carbonate to methanol, the generation of hydrogen from aqueous ethanol solution, and the N-formylation of morpholine with hydrogen and carbon dioxide .Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 631.225g/mol . It is air sensitive .Wissenschaftliche Forschungsanwendungen

Electrochemical Functionalization of Carbon Surfaces

The electrochemical functionalization of carbon surfaces using ruthenium complexes has been explored for modifying electrode properties. Sandroni et al. (2010) demonstrated the covalent bonding of ruthenium complexes to carbon surfaces via electrochemical oxidation, highlighting the potential for creating advanced electrochemical sensors and catalysts (Sandroni et al., 2010).

Catalysis

Ruthenium complexes have been identified as effective catalysts in various chemical reactions. For instance, Yao (2015) described the use of a similar ruthenium catalyst for the hydrogenation of esters and dehydrogenation of methanol, indicating its versatility in facilitating different types of chemical transformations (Q. Yao, 2015).

Redox-Active Complexes

The study of bis-tridentate ruthenium complexes with redox-active amine substituents by Cui et al. (2014) provided insights into their electrochemical and spectroscopic properties. This research contributes to understanding how such complexes can be utilized in redox chemistry and potentially in energy storage applications (B. Cui, Jiang-Yang Shao, Yu‐Wu Zhong, 2014).

Photorelease and Chemosensors

Ruthenium complexes have been used as photorelease agents for amines, as demonstrated by Zayat et al. (2006), who explored the light-induced electron transfer mechanisms for releasing primary aliphatic and aromatic amines. Such studies open avenues for developing controlled release systems in drug delivery and molecular biology (L. Zayat, Marcelo J. Salierno, R. Etchenique, 2006).

Antioxidant Studies

Ramachandran and Viswanathamurthi (2013) investigated the antioxidant activities of ruthenium(II) carbonyl complexes containing pyridine carboxamide ligands, highlighting the potential of such complexes in biomedical applications, particularly in scavenging free radicals (R. Ramachandran, P. Viswanathamurthi, 2013).

Eigenschaften

IUPAC Name |

carbon monoxide;chloro(hydrido)ruthenium;2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h25-29H,1-24H2;;1H;;/q;;;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJYTEDTJORZPU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[RuH] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54ClNOP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308291.png)

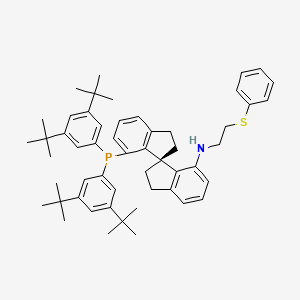

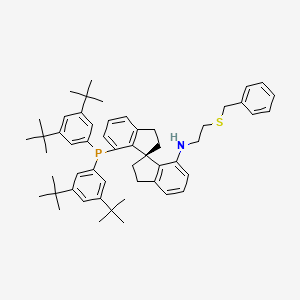

![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)